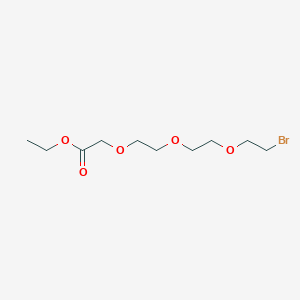

Br-PEG3-ethyl acetate

描述

Br-PEG3-ethyl acetate: is a polyethylene glycol (PEG)-based PROTAC linker. It is used in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to degrade specific proteins by exploiting the ubiquitin-proteasome system . The compound has the chemical formula C₁₀H₁₉BrO₅ and a molecular weight of 299.16 g/mol .

作用机制

Target of Action

Br-PEG3-ethyl acetate, also known as Ethyl 2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)acetate, is a PEG-based PROTAC linker . The primary targets of this compound are E3 ubiquitin ligases and the target proteins . E3 ubiquitin ligases are enzymes that catalyze the transfer of ubiquitin to a substrate protein, marking it for degradation. The target proteins are the specific proteins that the PROTAC is designed to degrade .

Mode of Action

This compound operates by linking two different ligands: one for an E3 ubiquitin ligase and the other for the target protein . This dual-ligand approach allows the compound to exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Biochemical Pathways

The biochemical pathways affected by this compound are those involving the ubiquitin-proteasome system . This system is responsible for protein degradation within cells, maintaining cellular homeostasis by removing misfolded or damaged proteins and controlling the levels of regulatory proteins .

Pharmacokinetics

As a protac linker, it is expected to facilitate the formation of a ternary complex with the e3 ligase and the target protein, leading to the ubiquitination and subsequent degradation of the target protein .

Result of Action

The result of this compound’s action is the selective degradation of target proteins . By linking an E3 ligase ligand with a target protein ligand, it enables the ubiquitination and subsequent proteasomal degradation of the target protein . This can have various effects at the molecular and cellular levels, depending on the specific target protein being degraded.

Action Environment

The action of this compound, like other PROTACs, occurs intracellularly, exploiting the cell’s own ubiquitin-proteasome system . Environmental factors that could influence its action include the presence and activity level of the relevant E3 ligase and the target protein, the cell’s proteasome activity, and potentially the cell’s overall health and metabolic state.

生化分析

Biochemical Properties

Br-PEG3-ethyl acetate plays a role in biochemical reactions as a PEG-based PROTAC linker . It interacts with various enzymes, proteins, and other biomolecules during the synthesis of PROTACs . The nature of these interactions is largely dependent on the specific PROTAC being synthesized .

Cellular Effects

The cellular effects of this compound are not well-studied. As a PEG-based compound, it is known to confer greater water solubility to proteins, labeling tags, and crosslinkers with which it is incorporated as a constituent chemical group . This can influence cell function by enhancing the solubility and stability of proteins and other biomolecules .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a PEG-based PROTAC linker . It facilitates the formation of PROTACs, which are designed to degrade specific target proteins within cells . The exact mechanism of action can vary depending on the specific PROTAC being synthesized .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. As a PEG-based compound, it is known to enhance the stability of proteins and other biomolecules . This suggests that it may have long-term effects on cellular function in in vitro or in vivo studies.

Metabolic Pathways

This compound is involved in the metabolic pathways related to the synthesis of PROTACs . It interacts with various enzymes and cofactors during this process . The exact effects on metabolic flux or metabolite levels can vary depending on the specific PROTAC being synthesized .

准备方法

Synthetic Routes and Reaction Conditions: Br-PEG3-ethyl acetate is synthesized through a series of nucleophilic substitution reactions. The process typically involves the reaction of ethyl acetate with a PEG-based bromide compound. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography .

化学反应分析

Types of Reactions:

Substitution Reactions: Br-PEG3-ethyl acetate undergoes nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles include amines, thiols, and alcohols.

Major Products: The major products formed from these reactions depend on the nucleophile used. For example, reacting this compound with an amine would yield a PEG3-ethyl acetate amine derivative .

科学研究应用

Chemistry: Br-PEG3-ethyl acetate is widely used in the synthesis of PROTACs, which are valuable tools in chemical biology for targeted protein degradation .

Biology: In biological research, PROTACs synthesized using this compound are used to study protein function and to develop potential therapeutic agents .

Medicine: The compound is instrumental in the development of targeted therapies for diseases such as cancer, where specific proteins need to be degraded to inhibit disease progression .

Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and therapeutic agents .

相似化合物的比较

- Br-PEG2-ethyl acetate

- Br-PEG4-ethyl acetate

- Br-PEG5-ethyl acetate

Comparison: Br-PEG3-ethyl acetate is unique due to its specific PEG chain length, which can influence the solubility, flexibility, and overall efficacy of the resulting PROTACs. Compared to Br-PEG2-ethyl acetate, this compound offers better solubility and flexibility. On the other hand, Br-PEG4-ethyl acetate and Br-PEG5-ethyl acetate may offer even greater solubility but could introduce steric hindrance, affecting the efficiency of protein degradation .

生物活性

Br-PEG3-ethyl acetate is a polyethylene glycol (PEG)-based compound primarily utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). These innovative molecules are designed to selectively degrade specific proteins through the ubiquitin-proteasome system, which is crucial for maintaining cellular homeostasis and regulating protein levels. This article explores the biological activity of this compound, detailing its mechanisms of action, biochemical properties, and applications in research and medicine.

This compound functions as a linker that connects two distinct ligands: one targeting an E3 ubiquitin ligase and the other binding to the desired target protein. This dual-ligand approach allows for the formation of a ternary complex that facilitates the ubiquitination and subsequent degradation of the target protein within cells.

Key Features:

- Structure : Ethyl 2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)acetate.

- Molecular Formula : C₁₀H₁₉BrO₅.

- Molecular Weight : 299.16 g/mol.

Biochemical Pathways

The compound primarily interacts with pathways involving:

- Ubiquitin-proteasome system : Essential for protein degradation.

- Cellular signaling : Modulates various intracellular processes by altering protein levels.

Cellular Effects

This compound enhances water solubility and stability of proteins and biomolecules it is conjugated with, which is beneficial for drug development and therapeutic applications. However, specific cellular effects related to this compound are not extensively documented.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that it is expected to facilitate effective intracellular delivery of PROTACs, enhancing their efficacy in targeted protein degradation.

Case Studies

- Targeted Protein Degradation : Research has shown that PROTACs synthesized using this compound can effectively degrade oncogenic proteins in cancer models, leading to reduced tumor growth and improved therapeutic outcomes.

- Therapeutic Applications : In studies focusing on diseases like cancer, PROTACs utilizing this linker have demonstrated potential in selectively eliminating proteins involved in disease progression, showcasing a promising avenue for targeted therapies.

Comparison with Similar Compounds

| Compound Name | PEG Chain Length | Solubility | Flexibility | Efficacy |

|---|---|---|---|---|

| Br-PEG2-ethyl acetate | 2 | Moderate | Less flexible | Lower compared to Br-PEG3 |

| This compound | 3 | Higher | Optimal | Higher efficacy |

| Br-PEG4-ethyl acetate | 4 | Very high | Increased steric hindrance | Potentially lower efficacy |

| Br-PEG5-ethyl acetate | 5 | Highest | Increased steric hindrance | Potentially lower efficacy |

Scientific Research Applications

This compound is instrumental in various fields:

- Chemical Biology : Used extensively in synthesizing PROTACs for studying protein function.

- Pharmaceutical Development : Aids in creating targeted therapies aimed at degrading specific proteins implicated in diseases.

- Biotechnology : Enhances the performance of therapeutic agents by improving solubility and stability.

属性

IUPAC Name |

ethyl 2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19BrO5/c1-2-16-10(12)9-15-8-7-14-6-5-13-4-3-11/h2-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWUDANMVYLBFML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COCCOCCOCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19BrO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。